molecular formula C13H19NO B8712782 N-(2-methyl-1-phenylpropan-2-yl)propanamide

N-(2-methyl-1-phenylpropan-2-yl)propanamide

Cat. No. B8712782
M. Wt: 205.30 g/mol
InChI Key: SJULVHTXOCFMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methyl-1-phenylpropan-2-yl)propanamide is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-methyl-1-phenylpropan-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-1-phenylpropan-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-methyl-1-phenylpropan-2-yl)propanamide

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(2-methyl-1-phenylpropan-2-yl)propanamide

InChI

InChI=1S/C13H19NO/c1-4-12(15)14-13(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,14,15)

InChI Key

SJULVHTXOCFMMA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C)(C)CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (2-methyl-propenyl)-benzene (2.6 g, 19.67 mmol) in propionitrile (20 g, 363 mmol) H2SO4 (39.33 mmol) was added at 10° C. The mixture was stirred at room temperature for 16 h. Then the mixture was poured into water and adjusted to an alkaline pH with NaOH. The aqueous layer was extracted three times with ethyl acetate, the organic layers combined, washed with water and brine, dried over MgSO4, filtered, and the solvent evaporated under reduced pressure to give the product as a yellow oil (1.6 g, 40%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
40%

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